4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate
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Overview
Description
4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate is a chemical compound with the molecular formula C18H17NO5 and a molecular weight of 327.33 g/mol . This compound is known for its unique structure, which includes an acetylamino group attached to a phenyl ring and a methyl-o-acetylsalicylate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate typically involves the esterification of 3-methylsalicylic acid with 4-(acetylamino)phenol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated through filtration and purified using industrial crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for anti-inflammatory and analgesic properties.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound can also interact with cell membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): Similar in structure but lacks the acetylamino group.
Paracetamol (Acetaminophen): Contains an acetylamino group but lacks the salicylate moiety.
Methyl Salicylate: Contains the salicylate moiety but lacks the acetylamino group.
Uniqueness
4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate is unique due to its combination of an acetylamino group and a methyl-o-acetylsalicylate moiety. This unique structure imparts specific chemical properties and biological activities that are not found in the similar compounds listed above .
Properties
CAS No. |
69705-27-7 |
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Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-acetyloxy-3-methylbenzoate |
InChI |
InChI=1S/C18H17NO5/c1-11-5-4-6-16(17(11)23-13(3)21)18(22)24-15-9-7-14(8-10-15)19-12(2)20/h4-10H,1-3H3,(H,19,20) |
InChI Key |
REKMYSBXOKPKAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C)OC(=O)C |
Origin of Product |
United States |
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